molecular formula C8H7N3OS B8496260 2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde

2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B8496260
M. Wt: 193.23 g/mol
InChI Key: POVRJUDHQUIBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and thiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-methylimidazole with a thiazole derivative under specific conditions. One common method involves the use of a formylation reaction to introduce the aldehyde group at the 5-position of the thiazole ring. The reaction conditions often include the use of a formylating agent such as Vilsmeier-Haack reagent, which is a combination of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and thiazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: 2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of imidazole and thiazole rings in its structure This dual-ring system imparts distinct chemical reactivity and biological activity compared to compounds with only one of these rings

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-(4-methylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H7N3OS/c1-6-3-11(5-10-6)8-9-2-7(4-12)13-8/h2-5H,1H3

InChI Key

POVRJUDHQUIBST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1,3-thiazole-5-carbaldehyde (10 mg, 0.068 mmol), 4-methyl-1H-imidazole (7.23 mg, 0.088 mmol), potassium carbonate (28.1 mg, 0.203 mmol) and DMF (5 ml) were heated at 110° C. for 1 h. The mixture was purified on silica gel (EtOAc/hexane 8:2) to afford 2-(4-methyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde (38.4 mg, 0.199 mmol) as a yellow solid. This aldehyde (38.4 mg, 0.199 mmol) and anhydrous potassium carbonate (110 mg, 0.795 mmol) were placed in a 25-ml flask and placed on high vacuum for 10 min. Under N2, anhydrous MeOH (2 ml) was added. To the suspension was added dimethyl (1-diazo-2-oxopropyl) phosphonate (40 μl, 0.256 mmol). The reaction was stirred at rt for 22 h. The mixture was diluted with DCM, washed with water, dried over sodium sulfate, concentrated to afford crude product, which was used in next step directly.
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